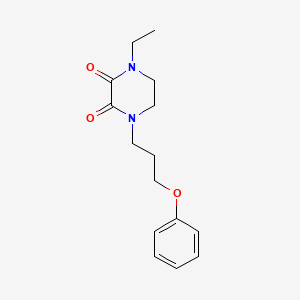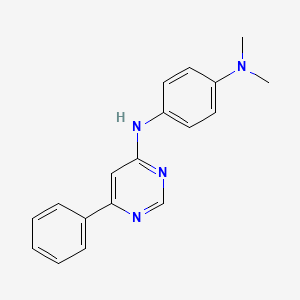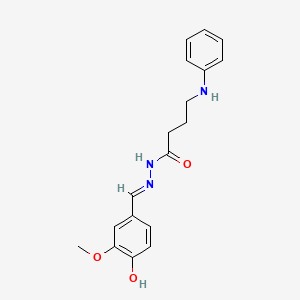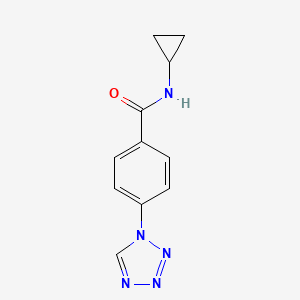
1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as Etazolate and has been studied for its potential therapeutic effects. In
Mécanisme D'action
The exact mechanism of action of Etazolate is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the activity of the GABAergic system, which is responsible for regulating anxiety and depression.
Biochemical and Physiological Effects
Etazolate has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Etazolate in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the GABAergic system. However, one limitation is that it has not been extensively studied in humans, so its effects in humans are not fully understood.
Orientations Futures
There are several future directions for research on Etazolate. One area of research could be to further investigate its potential therapeutic effects in Alzheimer's disease. Additionally, more research is needed to understand its mechanism of action and its effects in humans. Another area of research could be to explore its potential use in other neurological conditions, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, Etazolate is a chemical compound that has been studied for its potential therapeutic effects. It is synthesized using a multi-step process and has been shown to have anxiolytic and anti-depressant effects in animal models. Its mechanism of action is believed to involve positive allosteric modulation of the GABA-A receptor. Etazolate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Etazolate can be synthesized using a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 2-hydrazinyl-2-oxoacetate. The second step involves the reaction of the ethyl 2-hydrazinyl-2-oxoacetate with 3-phenoxypropyl bromide to form ethyl 4-(3-phenoxypropyl)-2-hydrazinyl-2-oxobutanoate. The final step involves the cyclization of the ethyl 4-(3-phenoxypropyl)-2-hydrazinyl-2-oxobutanoate to form 1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione.
Applications De Recherche Scientifique
Etazolate has been studied for its potential therapeutic effects in various conditions. It has been shown to have anxiolytic and anti-depressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-ethyl-4-(3-phenoxypropyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-10-11-17(15(19)14(16)18)9-6-12-20-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHPDNWKWJCNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)


![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)


![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)